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Compound of Interest

Compound Name: 2-Furonitrile

Cat. No.: B073164 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
furonitrile (also known as furan-2-carbonitrile), a heterocyclic compound of interest in

pharmaceutical and fine chemical synthesis. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-furonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental NMR data with full assignment of chemical shifts and coupling

constants for 2-furonitrile is not readily available in publicly accessible databases, the

expected regions for the proton and carbon signals can be predicted based on the structure

and general principles of NMR spectroscopy.

¹H NMR (Proton NMR) Data (Predicted)

The ¹H NMR spectrum of 2-furonitrile is expected to show three signals in the aromatic region,

corresponding to the three protons on the furan ring.
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Predicted Chemical
Shift (δ) ppm

Predicted
Multiplicity

Predicted Coupling
Constant (J) Hz

Assignment

~7.7 Doublet of doublets J ≈ 1.8, 0.8 H5

~7.3 Doublet of doublets J ≈ 3.6, 0.8 H3

~6.6 Doublet of doublets J ≈ 3.6, 1.8 H4

Note: These are predicted values. Actual experimental values may vary depending on the

solvent and spectrometer frequency.

¹³C NMR (Carbon-13 NMR) Data (Predicted)

The proton-decoupled ¹³C NMR spectrum of 2-furonitrile is expected to show five distinct

signals for the five carbon atoms.

Predicted Chemical Shift (δ) ppm Assignment

~148 C5

~125 C3

~118 C4

~128 C2 (carbon bearing the nitrile group)

~110 -C≡N (nitrile carbon)

Note: These are predicted values based on typical chemical shifts for furan and nitrile

compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy
The IR spectrum of 2-furonitrile exhibits characteristic absorption bands corresponding to its

functional groups. The data below is for a neat sample, which is a common method for liquid

samples.
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Wavenumber (cm⁻¹) Intensity Assignment

~3140 Medium =C-H stretch (furan ring)

~2230 Strong -C≡N stretch (nitrile)

~1580, ~1470, ~1380 Medium-Strong
C=C and C-C stretching (furan

ring)

~1015 Strong C-O-C stretch (furan ring)

~930, ~880, ~760 Strong
C-H out-of-plane bending

(furan ring)

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 2-furonitrile shows a prominent molecular ion

and characteristic fragment ions.

Mass-to-Charge Ratio
(m/z)

Relative Intensity Proposed Fragment

93 High [C₅H₃NO]⁺ (Molecular Ion)

65 Medium [C₄H₃N]⁺ (Loss of CO)

64 High [C₄H₂N]⁺ (Loss of CHO)

38 Medium [C₃H₂]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of 2-furonitrile.

NMR Spectroscopy Protocol
Sample Preparation: Approximately 10-20 mg of 2-furonitrile is dissolved in about 0.7 mL of

a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing

(0 ppm).
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Instrumentation and Data Acquisition: A high-field NMR spectrometer (e.g., 400 MHz or

higher) is used for analysis.

¹H NMR: The spectrum is acquired using a standard single-pulse experiment. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

spectral width covering the aromatic region (e.g., 0-10 ppm), and a relaxation delay of 1-5

seconds.

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the

spectrum to single lines for each carbon. A larger number of scans is usually required due

to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy Protocol
Sample Preparation (Neat Liquid): A small drop of neat (undiluted) 2-furonitrile is placed

between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin

capillary film.

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is

used for the analysis.

A background spectrum of the empty sample compartment is recorded to subtract the

contribution of atmospheric water and carbon dioxide.

The sample holder with the prepared salt plates is placed in the spectrometer's beam

path.

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final

spectrum is usually presented in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS) Protocol
Sample Introduction and Ionization: A small amount of 2-furonitrile is introduced into the

mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and

introduction or by a direct insertion probe. In the ion source, the sample is bombarded with a
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high-energy electron beam (typically 70 eV) to cause ionization and fragmentation (Electron

Ionization - EI).

Mass Analysis and Detection: The resulting positively charged ions are accelerated and

separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer). The detector records the abundance of each ion,

generating a mass spectrum.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-furonitrile.
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Sample Preparation

Spectroscopic Analysis

Data Interpretation

2-Furonitrile Sample

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy
(FTIR)

Mass Spectrometry
(EI-MS)

Structural Elucidation
(Functional Groups, Connectivity)

[C₅H₃NO]⁺
(m/z = 93)

Molecular Ion

[C₄H₃N]⁺
(m/z = 65)- CO

[C₄H₂N]⁺
(m/z = 64)

- CHO
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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